molecular formula C10H9NO2S B027205 4,5-Dihydro-2-phenylthiazole-4-carboxylic acid CAS No. 19983-15-4

4,5-Dihydro-2-phenylthiazole-4-carboxylic acid

Cat. No. B027205
CAS RN: 19983-15-4
M. Wt: 207.25 g/mol
InChI Key: HOZQYTNELGLJMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic scaffolds often involves the use of versatile templates and nucleophilic ring opening reactions. For instance, 4-bis(methylthio)methylene-2-phenyloxazol-5-one has been utilized as a template for synthesizing novel heterocyclic compounds, indicating a methodology that could potentially apply to 4,5-dihydro-2-phenylthiazole-4-carboxylic acid (Amareshwar, Mishra, & Ila, 2011). Moreover, one-pot synthesis methods have been reported for the production of related compounds, offering insights into efficient synthetic routes (Konstantinova et al., 2009).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray diffraction and quantum-chemical calculations have been used to determine the structures of related compounds, providing a foundation for analyzing the molecular structure of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid (Shtabova et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of related compounds includes ring-closing reactions, eliminations, and substitutions, providing insight into potential reactions of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid. For example, 4,5-dibenzothienylthiazole derivatives have been studied for their photochromic ring-closing reactions followed by spontaneous elimination and substitution reactions, highlighting the reactive versatility of thiazole derivatives (Nakagawa, Nakashima, & Kawai, 2012).

Physical Properties Analysis

The physical properties of a compound, such as melting points, solubility, and crystal structure, are often determined by its molecular structure. Research on related compounds, such as 4-phenylthiazol-2-amine and carboxylic acid derivatives, has focused on crystal structure analysis through X-ray diffraction, providing a basis for understanding the physical properties of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid (Jin et al., 2013).

Safety And Hazards

The safety data sheet for 4,5-Dihydro-2-phenylthiazole-4-carboxylic acid can be viewed and downloaded for free at Echemi.com . This would provide detailed information about its safety and hazards.

properties

IUPAC Name

2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZQYTNELGLJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941922
Record name 2-Phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-2-phenylthiazole-4-carboxylic acid

CAS RN

19983-15-4
Record name 4,5-Dihydro-2-phenyl-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19983-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-2-phenylthiazole-4-carboxylic acid
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Record name 2-Phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
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Record name 4,5-dihydro-2-phenylthiazole-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

Benzonitrile (40 mmol) was combined with L-cysteine (45 mmol) in 100 mL of 1:1 MeOH/pH 6.4 phosphate buffer solution. The reaction was stirred at 40° C. for 3 days. The precipitate was removed by filtration, and MeOH was removed using rotary evaporation. To the remaining solution was added 1M HCl to adjust to pH=2 under 0° C. The resulting precipitate was filtered to yield a white solid 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid 42a, which was used directly to next step without purification.
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Synthesis routes and methods II

Procedure details

(R)-2-(1H-Indol-5-yl)-4,5-dihydrothiazole-4-carboxylic acid 63a was synthesized from 1H-indole-5-carbonitrile using the same method as used for 42a of U.S. application Ser. No. 12/981,233 (now US2011/0257196) and U.S. application Ser. No. 1/216,927 (now US2012/0071524), incorporated herein by reference in their entirety. Briefly, benzonitrile (40 mmol) was combined with L-cysteine (45 mmol) in 100 mL of 1:1 MeOH/pH 6.4 phosphate buffer solution. The reaction was stirred at 40° C. for 3 days. The precipitate was removed by filtration, and MeOH was removed using rotary evaporation. To the remaining solution was added 1 M HCl to adjust to pH=2 under 0° C. The resulting precipitate was filtered to yield a white solid 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid 42a, which was used directly to next step without purification. To a vigorously stirring solution of 63a (1 mmol) and tetrabutylammonium hydrogen sulfate (0.15 mmol) in toluene (10 mL) at 0° C. was added 50% aqueous sodium hydroxide (10 mL) and sulfonyl chloride (2 mmol). The resultant solution was stirred at RT for 6 h. Then 1 N HCl was added to acidify the mixture to pH=2 and extracted with CH2Cl2, the organic layer was separated and dried (MgSO4); then evaporated to dryness to yield 64a, which were used in subsequent steps without further purification.
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Synthesis routes and methods III

Procedure details

Cysteine, benzonitrile, and 5 equivalents of triethylamine were refluxed in ethanol for 6-8 hours to obtain a 66-70% yield of 2-phenylthiazoline-4-carboxylic acid. The 2-phenylthiazoline-4 carboxylic acid was reacted with 2.05 equivalents of base and 1 equivalent of methyl iodide in tetrahydrofuran at 0° C. to form 2-phenyl-4-methylthiazoline-4 carboxylic acid. The 2-phenyl-4-methylthiazoline-4-carboxylic acid can be hydrolyzed with hydrochloride acid, thereby obtaining a mixture of (R)- and (S)-2-methylcysteine hydrochloride.
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Synthesis routes and methods IV

Procedure details

(S)-Cysteine is reacted with benzoic acid to form 2-phenylthiazoline-4-carboxylic acid. 2-Phenylthiazoline-4-carboxylic acid is amidated with 4-benzyloxazolidone. The amidated 2-phenylthiazoline-4-carboxylic acid is alkylated with methyl iodide in the presence of TiCl4 and lithium diisopropylamide. The alkylated species is hydrolyzed by lithium hydroxide in methanol to obtain (S)-2-methylcysteine methyl ester.
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